5-(2,3-二甲氧基亚苄基)-2-(1-吡咯烷基)-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

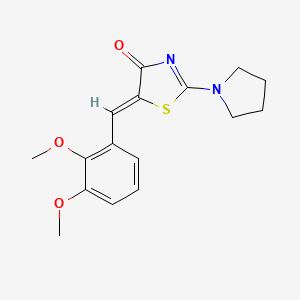

5-(2,3-Dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is a thiazolidine derivative, a class of compounds known for their diverse pharmacological properties. Thiazolidines and their derivatives have been extensively studied for their potential in treating various diseases due to their significant biological activities.

Synthesis Analysis

The synthesis of thiazolidine derivatives generally involves the condensation of appropriate benzylidene with thiazolidine-2,4-dione precursors. These reactions are typically catalyzed under acidic or basic conditions and may involve additional steps such as cyclization and chlorination to introduce specific substituents like dimethoxybenzylidene and pyrrolidinyl groups (Xing Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including 5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, features a central thiazolidine ring substituted with various groups that influence the compound's biological activity. Structural modifications, such as the addition of dimethoxybenzylidene and pyrrolidinyl groups, can significantly affect the compound's pharmacological properties (Zhili Ren et al., 2022).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions, including Knoevenagel condensation, hydrogenation, and reactions with different aldehydes and ketones. These reactions are crucial for synthesizing various thiazolidine-based compounds with potential therapeutic applications (Garg Ankush et al., 2012).

科学研究应用

抗氧化活性

噻唑衍生物,如 5-(2,3-二甲氧基亚苄基)-2-(1-吡咯烷基)-1,3-噻唑-4(5H)-酮,因其抗氧化特性而受到探索。例如,Chaban 等人(2013 年)研究了类似噻唑化合物的合成和抗氧化活性。他们专注于评估其对自由基的清除作用,表明其在抗氧化应用中的潜力 (Chaban 等人,2013 年)。

荧光和电致变色

噻唑衍生物也以其荧光和电致变色特性而闻名。Woodward 等人(2017 年)报道了噻唑并噻唑荧光团表现出强烈的蓝色荧光和可逆电致变色,使其对光电和光化学应用具有吸引力 (Woodward 等人,2017 年)。

抗菌特性

Gür 等人(2020 年)探索了源自噻唑化合物的席夫碱的抗增殖和抗菌特性。他们的研究表明,某些噻唑衍生物对特定细菌具有很强的抗菌活性,并且还表现出对氧化混合物的 DNA 保护能力 (Gür 等人,2020 年)。

复杂分子的合成

噻唑衍生物在复杂分子结构的合成中起着至关重要的作用。Okumura 等人(1998 年)展示了使用噻唑中间体合成大环抗生素,突出了它们在新药开发中的重要性 (Okumura 等人,1998 年)。

抗菌活性和分子对接研究

Desai 等人(2022 年)对噻唑烷酮杂化物进行了研究,其中包括噻唑结构,以了解其对各种细菌和真菌菌株的抗菌活性。他们还进行了分子对接研究以了解这些分子的结合模式,表明它们在药物发现中的潜力 (Desai 等人,2022 年)。

属性

IUPAC Name |

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-12-7-5-6-11(14(12)21-2)10-13-15(19)17-16(22-13)18-8-3-4-9-18/h5-7,10H,3-4,8-9H2,1-2H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZCYZKTNMCTAM-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dimethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)